molecular formula C23H25N3O2S B3545938 (5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3545938
M. Wt: 407.5 g/mol
InChI Key: YFXPKKWRGFHPNX-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolidine-2,4-dione core, a pyrrole ring, and a diethylamino phenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the pyrrole ring and the diethylamino phenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

(5E)-5-[[1-[4-(diethylamino)phenyl]-2,5-dimethylpyrrol-3-yl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-6-13-25-22(27)21(29-23(25)28)15-18-14-16(4)26(17(18)5)20-11-9-19(10-12-20)24(7-2)8-3/h1,9-12,14-15H,7-8,13H2,2-5H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXPKKWRGFHPNX-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)N(C(=O)S3)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5E)-5-({1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

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